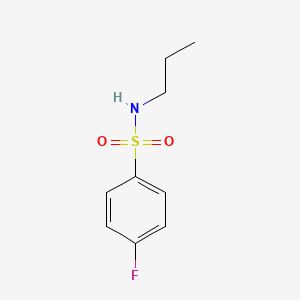

4-fluoro-N-propylbenzenesulfonamide

Beschreibung

Significance of Sulfonamide Scaffolds in Chemical Biology and Drug Discovery

The sulfonamide functional group is a key structural motif in a wide array of pharmaceuticals, a legacy that began with the discovery of the antibacterial sulfa drugs in the 1930s. dntb.gov.uanih.gov This versatile scaffold has since been incorporated into drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. dntb.gov.uachemicalbook.com The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, underpins its broad utility. tandfonline.comnih.gov

Sulfonamides are prominent as carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma and have potential applications in cancer therapy. tandfonline.comnih.gov Furthermore, the sulfonamide moiety is a common feature in molecules designed to combat a range of diseases. For instance, fluorinated benzenesulfonamides have been investigated for their potential to inhibit the aggregation of amyloid-beta peptides, a process implicated in Alzheimer's disease. nih.gov They have also shown inhibitory effects on insulin (B600854) fibrillation, suggesting a role in managing amyloid-related disorders. nih.govchemicalbook.comwho.int

Overview of the Research Landscape for 4-Fluoro-N-propylbenzenesulfonamide and Related Fluorinated Sulfonamide Derivatives

While the broader class of fluorinated benzenesulfonamides is the subject of active investigation, specific published research on This compound is limited. The research landscape is more populated with studies on structurally related N-alkyl and other substituted 4-fluorobenzenesulfonamide (B1215347) derivatives, which provide valuable insights into the potential applications and properties of this chemical class.

For example, derivatives of 4-fluorobenzenesulfonamide have been synthesized and evaluated for a variety of biological activities. The introduction of different substituents on the sulfonamide nitrogen allows for the fine-tuning of the molecule's properties to target specific biological processes. A notable example is the development of 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide , a radiolabeled building block designed for use in "click chemistry" to label peptides, proteins, and oligonucleotides with fluorine-18 (B77423) for positron emission tomography (PET) imaging. nih.gov This highlights the utility of the 4-fluorobenzenesulfonamide core in creating sophisticated tools for biomedical research.

The synthesis of various N-alkyl/aryl substituted benzenesulfonamides is a common strategy in medicinal chemistry to explore structure-activity relationships. who.int General synthetic routes often involve the reaction of 4-fluorobenzenesulfonyl chloride with the corresponding amine, in this case, propylamine. prepchem.com While detailed studies on the biological profile of this compound are not prevalent in the literature, the known activities of its structural analogs suggest potential avenues for future investigation. These could include its evaluation as an enzyme inhibitor or as a scaffold for the development of new therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBBWACEQXVMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368795 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-05-6 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Fluoro N Propylbenzenesulfonamide and Analogues

Established Synthetic Routes to N-Propylbenzenesulfonamide Scaffolds

The formation of the sulfonamide bond is a cornerstone of synthesizing this class of compounds. Traditional and modern methods offer various pathways to the N-propylbenzenesulfonamide core structure.

Approaches Involving 4-Fluorobenzenesulfonyl Chloride and Propylamine

The most direct and conventional method for synthesizing 4-fluoro-N-propylbenzenesulfonamide is the reaction between 4-fluorobenzenesulfonyl chloride and propylamine. This reaction is a classic example of nucleophilic substitution at a sulfonyl group. The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide S-N bond. nih.gov

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which is generated during the reaction. The choice of solvent and base can influence the reaction's efficiency and yield. This method is widely applicable for preparing a variety of primary and secondary sulfonamides. nih.gov The reagent p-fluorobenzenesulfonyl chloride is known to readily modify protein side chains containing primary amines, such as lysine, further demonstrating its reactivity towards amine nucleophiles. nih.gov

Alternative Amination and Sulfonylation Strategies

Beyond the standard sulfonyl chloride-amine coupling, several alternative strategies have been developed for the synthesis of sulfonamides. These methods often provide advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry has introduced methods like the nickel-catalyzed sulfonamidation of aryl halides. This approach allows for the formation of the C-N bond between a sulfonamide and an aryl electrophile, providing a different disconnection strategy for accessing the target scaffold. princeton.edu

Synthesis from Thiols: Aryl sulfonamides can be synthesized directly from thiols. One such method involves the iodine-mediated reaction of thiols with ammonia, where the thiol is oxidized in situ to a reactive sulfonyl intermediate that is then trapped by the amine. rsc.org Another approach uses a hypervalent iodine reagent to achieve a one-pot N-H and O-transfer process from thiols using ammonium (B1175870) carbamate (B1207046) as the nitrogen source. rsc.org

Synthesis from Sulfonic Acids: Microwave-assisted synthesis allows for the direct coupling of sulfonic acids or their sodium salts with amines, offering a high-yielding and rapid alternative that shows good functional group tolerance. organic-chemistry.org

Sulfur Fluoride (B91410) Exchange (SuFEx): Calcium(II) bis(trifluoromethanesulfonyl)imide can catalyze the reaction of sulfonyl fluorides with silyl (B83357) amines to form sulfonamides. This reaction proceeds via a sulfur-fluoride exchange mechanism. organic-chemistry.org

| Alternative Synthetic Strategy | Key Reactants | Notable Features | Reference |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Aryl Halide, Sulfonamide | Forms C-N bond; useful for complex substrates. | princeton.edu |

| Synthesis from Thiols | Thiol, Amine (e.g., NH3) | Avoids use of sulfonyl chlorides; can be mediated by iodine or hypervalent iodine reagents. | rsc.org |

| Synthesis from Sulfonic Acids | Sulfonic Acid/Salt, Amine | Direct, high-yielding, and rapid under microwave irradiation. | organic-chemistry.org |

| Sulfur Fluoride Exchange (SuFEx) | Sulfonyl Fluoride, Silyl Amine | Catalytic method for S-N bond formation. | organic-chemistry.org |

Advanced Fluorination Methodologies for Benzenesulfonamide (B165840) Synthesis

Introducing a fluorine atom onto an aromatic ring can be achieved either by starting with a fluorinated building block, like 4-fluorobenzenesulfonyl chloride, or by performing a fluorination reaction on a pre-formed benzenesulfonamide scaffold. The latter approach benefits from the development of advanced fluorination reagents.

Electrophilic Fluorination Reagents in Aromatic Systems

Electrophilic fluorination is a reliable strategy for introducing fluorine into electron-rich aromatic systems. chinesechemsoc.org This involves using a reagent that delivers an electrophilic fluorine source ("F+"). alfa-chemistry.com The development of stable, safe, and effective N-F reagents has been crucial for the advancement of this field. wikipedia.org

Commonly used electrophilic fluorinating agents include:

N-Fluorobenzenesulfonimide (NFSI): An economical, stable, and safe reagent with high electrophilicity, soluble in many organic solvents. alfa-chemistry.comwikipedia.org It can be used to fluorinate functionalized arylmagnesium reagents under mild conditions. organic-chemistry.org

Selectfluor® (F-TEDA-BF₄): A highly stable and versatile N-F reagent. In the presence of a strong acid, it can effectively fluorinate a wide range of aromatic compounds. researchgate.net

N-Fluoropyridinium Salts: These reagents offer variable fluorinating power, which can be tuned by changing the substituents on the pyridine (B92270) ring, allowing for selective fluorination. lew.ro

The mechanism of electrophilic aromatic fluorination is generally considered to be a polar SEAr process, where the rate-limiting step is the attack of the aromatic ring on the electrophilic fluorine, forming a Wheland intermediate. researchgate.net

| Electrophilic Fluorinating Reagent | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, and highly electrophilic. | alfa-chemistry.comwikipedia.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly stable, versatile, and effective with acid catalysis. | researchgate.net |

| N-Fluoropyridinium Salts | - | Tunable reactivity based on pyridine substituents. | lew.ro |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective and commonly used N-F reagent. | wikipedia.org |

Stereoselective Fluorination Techniques

While this compound itself is not chiral, the principles of stereoselective fluorination are critical for the synthesis of more complex, biologically active analogues that may contain stereocenters. Stereoselective fluorination involves the controlled introduction of a fluorine atom to create a specific stereoisomer, which is vital as the three-dimensional structure of a molecule often dictates its biological function. numberanalytics.com

Modern methods for achieving stereoselectivity include:

Catalytic Enantioselective Fluorination: This approach uses a chiral catalyst—either a transition-metal complex or an organocatalyst—to control the stereochemical outcome of the fluorination reaction. numberanalytics.com

Enzyme-Catalyzed Fluorination: Engineered enzymes offer a green and highly selective alternative to chemical methods for enantioselective fluorination. numberanalytics.com

Sequential Asymmetric Reactions: A common strategy involves an asymmetric reaction, such as a Michael or Mannich addition, followed by a diastereoselective electrophilic fluorination to construct vicinal stereocenters, one of which bears a fluorine atom. mdpi.comrsc.org

These techniques are crucial in medicinal chemistry for synthesizing fluorinated compounds like amino acids, steroids, and anticancer agents with enhanced potency and selectivity. numberanalytics.com

Reaction Mechanism Elucidation in Sulfonamide Bond Formation and Transformation

Understanding the mechanisms of sulfonamide bond formation and subsequent transformations is essential for optimizing reaction conditions and predicting product outcomes.

The formation of sulfonamides from sulfonyl chlorides and amines is generally understood to proceed through a nucleophilic substitution pathway. Theoretical calculations on the reaction between sulfonyl halides and N-silylamines suggest that the process is kinetically controlled. nih.gov The proposed mechanism can be either a direct one-step SN2-type displacement at the sulfur atom or an addition-elimination (SAN) mechanism involving a transient pentacoordinate sulfur intermediate. nih.gov

Mechanistic studies on alternative synthetic routes have revealed different pathways. For instance, the photosensitized nickel-catalyzed synthesis of aryl sulfonamides is proposed to proceed via an energy-transfer mechanism where the key C-N bond-forming step is a reductive elimination from a triplet-excited Ni(II) complex. princeton.edu The degradation and transformation of sulfonamides are also areas of active research, with studies focusing on their fate in the environment, for example, through reactions with hydroxyl radicals. researchgate.net The cleavage of the S-N bond is a common transformation pathway. researchgate.netresearchgate.net

Nucleophilic Substitution Pathways at the Sulfonyl Center

The cornerstone of sulfonamide synthesis, including that of this compound, is the nucleophilic substitution reaction at the tetracoordinate sulfur atom of a sulfonyl derivative. nih.gov This transformation is analogous to nucleophilic acyl substitution at a carbonyl carbon. youtube.com The process generally involves the attack of a nucleophile, typically an amine like propylamine, on the electrophilic sulfur atom of a 4-fluorobenzenesulfonyl derivative, leading to the displacement of a leaving group. youtube.com

The mechanism of this sulfonyl transfer reaction can be complex and is influenced by the specific reactants and conditions. nih.govresearchgate.net Two primary mechanistic pathways are often considered:

A concerted, SN2-type mechanism: In this pathway, the nucleophile attacks the sulfur center, and the leaving group departs in a single, concerted step. This process typically results in the inversion of the configuration at the sulfur atom. nih.gov

A stepwise, addition-elimination (A-E) mechanism: This pathway involves the initial formation of a transient, pentacoordinate trigonal bipyramidal intermediate. nih.govnih.gov This intermediate then collapses by expelling the leaving group to form the final sulfonamide product. nih.gov

The choice of the leaving group on the sulfonyl moiety is critical for the success of the reaction. Sulfonyl chlorides are commonly employed due to the good leaving group ability of the chloride ion. youtube.comnih.gov However, their high reactivity can sometimes lead to issues with selectivity and stability. nih.govacs.org Sulfonyl fluorides have emerged as more stable alternatives, though their lower reactivity often necessitates activation. nih.govacs.org Theoretical calculations have shown that the reaction of a sulfonyl fluoride with an N-silylamine is more exothermic than the corresponding reaction with a sulfonyl chloride, which is attributed to the formation of a strong Si-F bond in the products. nih.gov

A study on the synthesis of sulfonamides from N-silylamines and sulfonyl halides proposed a mechanism involving an addition-elimination process. nih.gov In a competition experiment, sulfonyl chlorides were found to be significantly more reactive than sulfonyl fluorides. nih.gov

| Reactants | Proposed Mechanism | Key Findings | Reference |

| N-Silylamines and Sulfonyl Halides | Addition-Elimination | Sulfonyl chlorides are more reactive than sulfonyl fluorides. The reaction with sulfonyl fluorides is more exothermic. | nih.gov |

| Arenesulfonyl Chlorides | SN2-type/Addition-Elimination | The mechanism is highly dependent on reaction conditions. | nih.gov |

| Amines and Sulfonyl Chlorides | Nucleophilic "Acyl-type" Substitution | A common and direct method for sulfonamide formation. | youtube.com |

Transition-Metal-Free Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and cost-effective synthetic methods, leading to a surge in transition-metal-free approaches for sulfonamide synthesis. These methods avoid the use of potentially toxic and expensive metal catalysts. acs.orgacs.orgnih.govrsc.orgnih.gov

One notable strategy involves the direct, three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt to construct primary sulfonamides. rsc.org This metal-free approach utilizes readily available inorganic salts as the sources of sulfur dioxide and nitrogen. rsc.org Mechanistic studies suggest the involvement of aryl and sulfonyl radical intermediates. rsc.org

Another innovative metal-free method is the electrochemical synthesis of sulfonamides directly from arenes, sulfur dioxide (SO₂), and amines. nih.gov This process works through the direct anodic oxidation of the aromatic compound to generate a radical cation, which is then attacked by an amidosulfinate intermediate formed in situ from the amine and SO₂. nih.gov This method is highly convergent and avoids the need for pre-functionalized aromatic compounds. nih.gov

Photocatalysis has also emerged as a powerful tool for transition-metal-free sulfonamide synthesis. For instance, a photocatalytic S–N coupling reaction has been developed using an organic photocatalyst to synthesize acylsulfonamides from sodium organosulfinates and hydroxamic acids. acs.org The mechanism is believed to proceed through the generation of singlet oxygen, which oxidizes the hydroxamic acid to a reactive nitrosocarbonyl intermediate. acs.org

Furthermore, methods for the direct introduction of the primary sulfonamide group into electron-rich aromatic compounds have been developed using an in situ generated N-sulfonylamine as the active electrophile under metal-free conditions. nih.gov

| Method | Key Reagents | Scope | Mechanistic Insight | Reference |

| Three-Component Reaction | Sodium metabisulfite, sodium azide, aryldiazonium salt | Primary arylsulfonamides | Involves aryl and sulfonyl radicals | rsc.org |

| Electrochemical Synthesis | Arenes, SO₂, amines | Arylsulfonamides from non-prefunctionalized arenes | Anodic oxidation of arene, nucleophilic attack by amidosulfinate | nih.gov |

| Photocatalytic S-N Coupling | Sodium organosulfinate, hydroxamic acid, organic photocatalyst | Acylsulfonamides | Generation of singlet oxygen and a nitrosocarbonyl intermediate | acs.org |

| Electrophilic Sulfonamidation | Electron-rich aromatics, N-sulfonylamine (in situ) | Arylsulfonamides | Direct introduction of -SO₂NH₂ group | nih.gov |

Synthetic Challenges and Optimization Strategies in Fluorinated Sulfonamide Production

The synthesis of fluorinated sulfonamides, such as this compound, presents a unique set of challenges that require careful optimization of reaction conditions to achieve high yields and purity. nih.gov

One of the primary challenges in the synthesis of perfluorinated sulfonamides is the purification of the final products. nih.gov Commercial starting materials, such as perfluorooctanesulfonyl fluoride, often contain impurities, including branched isomers, which can be difficult to remove from the final sulfonamide product even after column chromatography. nih.gov

The reactivity of the starting materials can also pose a significant challenge. While sulfonyl chlorides are reactive, their use can sometimes lead to side reactions and difficulties in handling due to their moisture sensitivity. youtube.comnih.gov On the other hand, sulfonyl fluorides are more stable but less reactive, often requiring harsh reaction conditions or the use of activating agents to achieve efficient conversion to the desired sulfonamide. acs.orgtheballlab.com

To address the low reactivity of sulfonyl fluorides, various optimization strategies have been developed. One approach involves the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride towards nucleophilic attack by an amine. acs.orgtheballlab.com A screen of different Lewis acids and solvents revealed that divalent triflimide salts in sterically hindered alcoholic solvents provided superior results. theballlab.com In the absence of the calcium triflimide catalyst, the reaction between 4-cyanobenzenesulfonyl fluoride and aniline (B41778) showed no product formation after 24 hours, whereas the catalyzed reaction was nearly complete in one hour. acs.org

Another strategy involves the conversion of sulfonamides into sulfonyl fluorides. A method has been reported for the synthesis of sulfonyl fluorides from sulfonamides using a pyrylium (B1242799) salt and magnesium chloride to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with potassium fluoride. researchgate.net This method is notable for its mild conditions and high chemoselectivity. researchgate.net

The choice of solvent can also play a crucial role in optimizing the synthesis of fluorinated sulfonamides. For instance, in the synthesis of perfluorobutanesulfonamides, changing the solvent to acetonitrile (B52724) and avoiding an aqueous workup by directly purifying the product via column chromatography led to good yields. nih.gov

| Challenge | Optimization Strategy | Example | Key Outcome | Reference |

| Purification of perfluorinated sulfonamides | Chromatographic techniques | Column chromatography | Removal of most fluorinated impurities, though some isomers may persist. | nih.gov |

| Low reactivity of sulfonyl fluorides | Use of Lewis acid catalysts | Activation of sulfonyl fluorides with Ca(NTf₂)₂ | Significant rate acceleration and high yields of sulfonamides. | acs.orgtheballlab.com |

| Harsh conditions for sulfonamide synthesis | Development of mild synthetic routes | In situ generation of sulfonyl chloride from sulfonamide followed by fluorination | Synthesis of sulfonyl fluorides under mild conditions with high chemoselectivity. | researchgate.net |

| Low yields | Optimization of reaction solvent and workup | Use of acetonitrile and direct purification | Improved yields of perfluorobutanesulfonamides. | nih.gov |

Chemical Derivatization and Analog Design for Advanced Research Applications

Structural Modifications on the Benzenesulfonamide (B165840) Core

The benzenesulfonamide core is readily amenable to a wide range of structural modifications, allowing for the fine-tuning of its physicochemical and biological properties. These modifications can be broadly categorized into variations on the aromatic ring and diversification of the N-alkyl substituent.

Systematic Variation of Aromatic Ring Substituents

The aromatic ring of the benzenesulfonamide moiety provides a key site for introducing chemical diversity. The nature and position of substituents on this ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interactions with biological targets.

Halo Substituents: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry. For instance, the synthesis of N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives has been well-documented. chemchart.com The starting material, 4-chlorobenzenesulfonyl chloride, is reacted with various amines to yield the corresponding sulfonamides. chemchart.com These chlorinated analogs can exhibit altered binding affinities and metabolic stability. Similarly, 4-fluoro-substituted benzenesulfonamides, such as the parent compound of interest, are synthesized, and the fluorine atom can enhance binding affinity and improve metabolic stability due to the strong C-F bond. The synthesis of 4-(3-(4-fluoro-2-hydroxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzene sulfonamide highlights the incorporation of a fluoro-substituted phenyl ring. smolecule.com

Alkyl Substituents: Alkyl groups, such as methyl or ethyl, can be introduced onto the aromatic ring to increase lipophilicity and modulate interactions with hydrophobic pockets in target proteins. The synthesis of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide demonstrates the presence of a methyl group on the benzene (B151609) ring of the benzenesulfonamide. bldpharm.com

Nitro Substituents: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring and participate in hydrogen bonding. The use of 2/4-nitrobenzenesulfonamides in solid-phase synthesis is a known strategy for creating libraries of compounds. ambeed.com

Table 1: Examples of Aromatic Ring Substitutions on the Benzenesulfonamide Core

| Substituent | Example Compound Class | Synthetic Precursor | Potential Effects |

|---|---|---|---|

| Halo (Cl) | N-alkyl/aryl-4-chlorobenzenesulfonamides | 4-chlorobenzenesulfonyl chloride | Altered binding and metabolic stability |

| Halo (F) | 4-Fluoro-benzenesulfonamide derivatives | 4-fluorobenzenesulfonyl chloride | Enhanced binding and metabolic stability |

| Alkyl (CH₃) | 4-Methylbenzenesulfonamide derivatives | 4-methylbenzenesulfonyl chloride (tosyl chloride) | Increased lipophilicity, steric bulk |

| Nitro (NO₂) | 4-Nitrobenzenesulfonamide derivatives | 4-nitrobenzenesulfonyl chloride | Electron-withdrawing, H-bonding potential |

Diversification of the N-Alkyl Chain and Linker Length

The substituent attached to the sulfonamide nitrogen (the N-alkyl group) is another critical point for modification. Varying the length, branching, and composition of this chain can impact solubility, cell permeability, and target engagement.

Selective N-alkylation of aminobenzenesulfonamides with alcohols, catalyzed by a ruthenium complex, provides an efficient route to a variety of N-alkylated products. chemchart.com This method allows for the introduction of diverse alkyl groups. Furthermore, the synthesis of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides showcases the derivatization of the parent sulfonamide with various alkyl and aralkyl halides.

The length of the N-alkyl chain, or a linker incorporated at this position, can be a crucial determinant of biological activity, particularly in the design of molecules intended to bridge two biological entities, such as in Proteolysis Targeting Chimeras (PROTACs). Studies on PROTACs have shown that linker length significantly affects the efficacy of protein degradation, with optimal lengths needing to be determined on a case-by-case basis. For arylalkyl isothiocyanates, an increase in the alkyl chain length has been shown to correlate with increased inhibitory activity against lung neoplasia.

Synthesis of Complex Hybrid Sulfonamide Structures

To expand the chemical space and explore novel biological activities, the benzenesulfonamide scaffold can be conjugated with other heterocyclic systems or incorporated into larger, more complex molecular architectures like bioimaging probes.

Conjugation with Heterocyclic Moieties

The fusion of benzenesulfonamides with various heterocycles is a widely employed strategy to generate hybrid molecules with potentially synergistic or novel pharmacological profiles.

Pyrazole: Pyrazole-based benzenesulfonamides have been synthesized and evaluated for various biological activities. smolecule.com A common synthetic route involves the reaction of a chalcone (B49325) intermediate with a hydrazinobenzenesulfonamide hydrochloride to form the pyrazoline ring attached to the benzenesulfonamide. smolecule.com

Benzothiazole (B30560): Benzothiazole-sulfonamide hybrids are another important class of compounds. These can be synthesized through various routes, including the condensation of 2-aminobenzothiazole (B30445) with sulfonyl chlorides or by multi-step sequences involving the modification of a pre-formed benzothiazole core. The synthesis of benzothiazole-disulfonamide scaffolds has been reported as well.

Oxadiazole: Benzenesulfonamides incorporating a 1,3,4-oxadiazole (B1194373) ring have been designed and synthesized, often using a "tail approach" where the oxadiazole moiety serves as a linker to an additional substituted ring. A general synthesis involves the cyclization of a diacylhydrazine derivative.

Incorporation of Sulfonamide Derivatives into Bioimaging Probes

The sulfonamide group can be incorporated into fluorescent molecules to create probes for bioimaging. These probes can be designed to target specific enzymes or cellular components. For example, sulfonamide-containing naphthalimides have been synthesized and characterized as fluorescent probes. The synthesis involves coupling a sulfonamide-containing moiety to a naphthalimide fluorophore. The resulting probes can be used for fluorescent imaging in tumor cells. The design of such probes often relies on fluorescence mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

Design Principles for Combinatorial Library Synthesis and High-Throughput Screening

The generation of large, diverse collections of compounds, known as combinatorial libraries, coupled with high-throughput screening (HTS), is a powerful strategy for discovering new lead compounds in drug discovery and chemical biology.

The benzenesulfonamide scaffold is well-suited for combinatorial synthesis due to the ready availability of a wide variety of sulfonyl chlorides and amines. ambeed.com Flow chemistry has emerged as a rapid and eco-friendly method for synthesizing sulfonamide libraries. ambeed.com This technique allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides with easy purification. The "libraries from libraries" approach is another efficient strategy, where existing libraries are modified to create new ones with different chemical and physical properties.

Once a library is synthesized, HTS is employed to rapidly screen for compounds with desired activities. HTS assays need to be carefully designed to minimize false positives and false negatives. The data from HTS can then be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-fluoro-N-propylbenzenesulfonamide |

| N-alkyl/aryl-4-chlorobenzenesulfonamide |

| 4-chlorobenzenesulfonyl chloride |

| 4-(3-(4-Fluoro-2-hydroxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzene sulfonamide |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide |

| 2/4-nitrobenzenesulfonamides |

| N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides |

| Pyrazole-based benzenesulfonamides |

| Benzothiazole-sulfonamide hybrids |

| Benzenesulfonamides incorporating a 1,3,4-oxadiazole ring |

| Sulfonamide-containing naphthalimides |

| Chlorpropamide |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-fluoro-N-propylbenzenesulfonamide in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), a complete and unambiguous assignment of the molecule's constitution can be achieved.

The ¹H and ¹³C NMR spectra provide foundational information about the hydrogen and carbon skeletons of the molecule, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The aromatic region typically displays two multiplets corresponding to the four protons on the para-substituted benzene (B151609) ring. The protons closer to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate downfield, while those adjacent to the fluorine atom will be more shielded. The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the sulfonamide nitrogen. The N-H proton of the sulfonamide group may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atom bonded to fluorine (C4) will show a large coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings. The carbon atoms of the propyl chain will appear in the upfield aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on analysis of similar structures and standard chemical shift increments.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| H-2, H-6 | ~7.9 (dd) | C-1: ~137 |

| H-3, H-5 | ~7.3 (dd) | C-2, C-6: ~129 |

| NH | Variable, broad | C-3, C-5: ~116 |

| N-CH₂ | ~2.9 (t) | C-4: ~165 (d, ¹JCF ≈ 255 Hz) |

| CH₂-CH₃ | ~1.5 (sextet) | N-CH₂: ~45 |

| CH₃ | ~0.9 (t) | CH₂-CH₃: ~22 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom within the molecule. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range, making it an excellent probe for fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine environment. youtube.com The chemical shift of this signal, typically referenced against a standard like CFCl₃, provides confirmation of the fluorine's attachment to an aromatic ring. colorado.edu This signal will be split into a triplet of triplets (tt) due to coupling with the ortho- and meta-protons on the benzene ring.

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural features. The sulfonamide group gives rise to strong, distinct bands for the asymmetric and symmetric stretching of the S=O bonds. Other significant peaks include the N-H stretch, C-H stretches from the aromatic and aliphatic parts of the molecule, C=C stretching from the benzene ring, and a strong C-F stretching vibration. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300-3200 | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2970-2850 | Medium |

| C=C (Aromatic) | Stretch | 1600-1475 | Medium |

| S=O | Asymmetric Stretch | 1350-1320 | Strong |

| S=O | Symmetric Stretch | 1170-1150 | Strong |

| C-F | Stretch | 1250-1020 | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure. libretexts.org The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The molecule would then fragment in predictable ways under ionization, with common losses including the propyl group, the SO₂ group, and cleavage of the fluorophenyl moiety. miamioh.eduyoutube.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often generating a protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) takes this a step further by selecting the parent ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. This process provides highly specific structural information and is valuable for confirming the identity of a compound in complex mixtures.

The 4-fluorobenzenesulfonamide (B1215347) moiety is structurally related to reagents used for the chemical derivatization of peptides to aid in their analysis by mass spectrometry. nih.gov Reagents like 4-formyl-benzenesulfonic acid (FBSA) are used to selectively tag the N-terminus of peptides. nih.govdtu.dk This derivatization introduces a fixed charge and a predictable fragmentation pattern, which can simplify de novo peptide sequencing. researchgate.net By analogy, this compound or its activated precursors could potentially be used in similar applications, where the fluorine atom serves as a unique mass tag and an NMR probe for studying peptide-drug interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

The process of elucidating a crystal structure begins with the careful growth of a single crystal of the target compound. In a representative study on N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, a yellow block-like crystal was used for data collection. nih.gov The data was collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation. nih.gov

The collected diffraction data undergoes a series of computational refinement steps to arrive at the final structure. An absorption correction is typically applied to account for the attenuation of X-rays by the crystal itself; in this case, a multi-scan method (SADABS) was employed. nih.gov The structure is then solved using programs like SHELXS97 and refined using programs such as SHELXL97. nih.gov The refinement process involves adjusting atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor (R[F² > 2σ(F²)]), the weighted R-factor (wR(F²)), and the goodness-of-fit (S). nih.gov For N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, these values were 0.048, 0.133, and 1.02, respectively, for 4352 independent reflections. nih.gov

The interpretation of the refined data allows for a detailed description of the molecule's geometry. For instance, in N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, the dihedral angles between the o-xylene (B151617) ring and the two fluorobenzene (B45895) rings were determined to be 31.7 (1)° and 32.8 (1)°. nih.gov The C—N—S—C torsion angles were found to be 76.7 (2)° and 101.8 (2)°. nih.gov Such precise geometric parameters are crucial for understanding the molecule's conformational preferences and steric interactions.

Table 1: Crystallographic Data and Refinement Details for N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical formula | C₂₀H₁₇F₂NO₄S₂ |

| Molecular weight | 437.47 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 9.9493 (5) |

| b (Å) | 14.7107 (8) |

| c (Å) | 26.6871 (17) |

| Volume (ų) | 3906.0 (4) |

| Z | 8 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

| Reflections collected | 31734 |

| Independent reflections | 4352 |

| R[F² > 2σ(F²)] | 0.048 |

| wR(F²) | 0.133 |

| Goodness-of-fit (S) | 1.02 |

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and physical properties. For sulfonamides, hydrogen bonds and π-π stacking are often the dominant forces directing the crystal packing. nih.gov

In the crystal structure of N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, weak C—H···O hydrogen bonds are observed. nih.gov These interactions link the molecules into sheets in the ab plane. nih.gov The analysis of intermolecular interactions is critical for understanding the supramolecular architecture. In other sulfonamides, N—H···O hydrogen bonds often lead to the formation of inversion dimers or infinite chains. nih.gov

The presence of aromatic rings in many sulfonamides also allows for π-π stacking interactions, which contribute to the stability of the crystal lattice. nih.govresearchgate.net The specific geometry of these interactions, such as face-to-face or edge-to-face arrangements, can be precisely determined from the crystallographic data. The study of these weak interactions is crucial for crystal engineering, where the goal is to design crystals with specific properties.

Fluorescence Spectroscopy for Analytical Detection and Mechanistic Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to detect and quantify fluorescent molecules and to probe their local environment. While many simple sulfonamides are not strongly fluorescent on their own, they can be derivatized or used in systems where their interaction with other molecules leads to a change in fluorescence. tandfonline.comnih.govarabjchem.orgresearchgate.netusda.gov

Sulfonamides have gained significant attention as versatile components in the design of fluorescent chemosensors for detecting various ionic species. tandfonline.com The interaction between the sulfonamide moiety and a target analyte can result in a detectable optical response, such as a change in color or an alteration of the fluorescence pattern. tandfonline.com These changes can be brought about by several mechanisms, including electron transfer, fluorescence energy transfer, and charge transfer. tandfonline.com

For analytical purposes, sulfonamides can be derivatized with fluorescent tags like fluorescamine (B152294). This allows for their detection at very low concentrations using techniques such as liquid chromatography with fluorescence detection. nih.govusda.gov For example, a method for the analysis of eight different sulfonamides in honey involved derivatization with fluorescamine and subsequent detection with excitation and emission wavelengths of 405 nm and 495 nm, respectively. nih.gov This approach achieved limits of detection as low as 0.002 mg kg⁻¹. nih.gov

Mechanistic studies can also employ fluorescence. For instance, the binding of sulfonamides to macromolecules like proteins or synthetic polymers can be investigated using fluorescent probes. nih.gov In one study, the interaction of sulfonamides with povidone was examined using 1-anilino-8-naphthalenesulfonate as a fluorescent probe. nih.gov Changes in the fluorescence intensity of the probe upon the addition of sulfonamides provided insights into the binding affinities and the nature of the interactions, which were found to be at least partially hydrophobic. nih.gov More recently, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent probes for bioimaging. mdpi.com These compounds have shown the ability to be taken up by tumor cells and provide good quality fluorescent images. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized structures and energies. tandfonline.com The inclusion of a fluorine atom, as in 4-fluoro-N-propylbenzenesulfonamide, introduces unique electronic effects due to its high electronegativity, which can significantly influence the molecule's reactivity and intermolecular interactions. mdpi.comnih.gov

Molecular orbital (MO) analysis, a key component of DFT studies, provides a detailed picture of the electronic states within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy corresponds to its electron affinity (electron-accepting ability). tandfonline.com

The introduction of fluorine substituents to an aromatic ring can add new π-bonding and antibonding orbitals, a phenomenon termed "fluoromaticity". nih.gov These additional orbitals are typically lower in energy than the original aromatic orbitals, which can enhance the stability of the ring. nih.gov In the case of this compound, the fluorine atom is expected to influence the energy levels of the HOMO and LUMO, thereby affecting its chemical reactivity and stability.

A hypothetical representation of HOMO-LUMO data for a benzenesulfonamide (B165840) derivative is shown below, illustrating the type of information generated from DFT calculations.

| Molecular Orbital | Energy (eV) | Contribution |

| HOMO | -6.8 | Primarily located on the phenyl ring and sulfur atom. |

| LUMO | -1.5 | Distributed over the sulfonyl group and phenyl ring. |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |

This table is illustrative and represents the type of data obtained from DFT calculations on similar molecules.

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure and intermolecular recognition of molecules. The fluorine atom in this compound can participate in hydrogen bonding as an acceptor, which can influence its conformational preferences and interactions with other molecules. mdpi.com

Conformational analysis studies the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.orgyoutube.com For N-alkylbenzenesulfonamides, the orientation of the propyl group relative to the benzenesulfonyl moiety is a key conformational feature. Different conformers will have varying potential energies, with more stable conformations being more populated at equilibrium. youtube.comyoutube.com Computational methods can predict the relative energies of these conformers, providing insight into the molecule's preferred shape. youtube.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. rjb.ro This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Benzenesulfonamide derivatives are known to inhibit various enzymes, such as carbonic anhydrases, making them interesting subjects for docking studies. tandfonline.commdpi.com

Docking algorithms generate various possible binding poses of the ligand in the active site of the target protein and assign a score to each pose to estimate the binding affinity. researchgate.netresearchgate.net The score is typically based on a force field that calculates the intermolecular energies between the ligand and the protein. nih.gov For this compound, docking simulations could predict how it fits into a specific protein's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov Studies on similar sulfonamides have shown that the sulfonamide group often interacts with key residues in the active site. nih.gov

The following table illustrates typical output from a molecular docking study, showing predicted binding energies for a ligand with a target protein.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 |

This table is a hypothetical example illustrating the kind of data produced in molecular docking studies.

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach has become increasingly important with the advent of ultra-large virtual libraries containing billions of compounds. nih.govnih.gov A molecule like this compound could be part of such a library or used as a starting point (a "fragment" or "scaffold") to build a virtual library of related compounds. These libraries can then be screened against various biological targets to discover new lead compounds for drug development. acs.orgfrontiersin.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Pathways

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.comacs.org MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the target, the stability of their complex, and the pathways of binding and unbinding. mdpi.commdpi.com

For this compound, MD simulations could be used to study its behavior in solution, revealing its conformational flexibility. nih.gov When docked into a protein, MD simulations can assess the stability of the predicted binding pose and reveal how water molecules mediate the interaction. acs.org These simulations are computationally intensive but provide a more realistic picture of the molecular interactions in a biological environment. nih.gov

Analysis of Protein-Ligand Complex Stability and Dynamics (e.g., Root Mean Square Deviation, Root Mean Square Fluctuations)

Molecular dynamics (MD) simulations are a powerful tool to assess the stability of a ligand bound to a protein. nih.gov These simulations model the movement of atoms over time, allowing for the calculation of key stability metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov

Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the protein-ligand complex at a given time point compared to a reference structure (usually the initial docked pose). A stable RMSD value over the course of a simulation suggests that the ligand has found a stable binding mode and the complex is not undergoing major conformational changes. For a compound like this compound bound to a target such as carbonic anhydrase, a stable RMSD would be indicative of a persistent binding interaction. acs.org Studies on similar sulfonamides binding to viral proteins have also utilized RMSD to confirm complex stability over simulation times extending to 100 nanoseconds. nih.gov

Root Mean Square Fluctuation (RMSF) , on the other hand, quantifies the fluctuation of individual amino acid residues within the protein. High RMSF values in regions of the protein that are not part of the binding site are normal, reflecting the inherent flexibility of those areas. However, residues in the binding pocket that interact with the ligand are expected to show reduced fluctuations upon binding. For this compound, one would anticipate that the amino acid residues forming direct contacts with the fluorophenyl ring and the N-propyl group would exhibit lower RMSF values compared to the unbound state of the protein, signifying stabilization of the binding pocket.

Interactive Data Table: Representative MD Simulation Data for a Benzenesulfonamide-Protein Complex

Below is a hypothetical but representative data table illustrating the kind of results obtained from an MD simulation of a benzenesulfonamide, like this compound, complexed with a model protein such as carbonic anhydrase II.

| Metric | Value | Interpretation |

| Average Protein RMSD | 1.8 Å | Indicates overall structural stability of the protein throughout the simulation. |

| Average Ligand RMSD | 1.2 Å | Suggests the ligand maintains a stable binding pose within the active site. |

| Binding Site Residue RMSF | 0.8 Å | Low fluctuation indicates stabilization of the binding pocket upon ligand binding. |

| Loop Region Residue RMSF | 3.5 Å | Higher fluctuation is expected in flexible regions distant from the binding site. |

Elucidation of Multi-Step Binding Processes

The process of a ligand binding to a protein is often not a simple one-step event. Steered molecular dynamics (SMD) and potential of mean force (PMF) calculations can be employed to model the entire binding or unbinding pathway, revealing the energy barriers and intermediate states involved. bevanbrownlab.com For sulfonamides binding to metalloenzymes like carbonic anhydrase, this process involves several key steps: initial recognition and entry into the active site, displacement of water molecules, and the crucial coordination of the sulfonamide nitrogen with the zinc ion. nih.gov

The binding reaction is often linked to the deprotonation of the sulfonamide's amino group. nih.gov The journey of this compound from the solvent into the binding pocket would likely involve overcoming an energy barrier to shed its solvation shell, followed by the formation of favorable interactions with the protein that stabilize the complex. Computational studies can map this free energy landscape, identifying transition states and metastable intermediates that are critical for understanding the kinetics of binding.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.commdpi.com For a series of active sulfonamide compounds, a pharmacophore model might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and hydrophobic groups, all arranged in a specific spatial geometry. researchgate.netnih.gov

For this compound, a representative pharmacophore model would likely include:

An aromatic ring feature corresponding to the fluorinated benzene (B151609) ring.

A hydrogen bond acceptor feature associated with the sulfonyl oxygens.

A hydrophobic feature representing the N-propyl group.

The fluorine atom itself could be considered a feature, potentially contributing to electrostatic interactions or modulating the properties of the aromatic ring.

Such a model, once developed and validated, can be used to virtually screen large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active at the same target. nih.gov

Interactive Data Table: Hypothetical Pharmacophore Model for a Benzenesulfonamide Inhibitor

| Feature | Type | Vector | Radius (Å) |

| 1 | Aromatic Ring | N/A | 1.5 |

| 2 | Hydrogen Bond Acceptor | Yes | 1.0 |

| 3 | Hydrophobic | N/A | 1.2 |

| 4 | Negative Ionizable | Yes | 1.0 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov Similarly, Structure-Kinetic Relationship (SKR) models relate structural properties to kinetic parameters like association or dissociation rates.

For a series of benzenesulfonamide derivatives including this compound, a QSAR model could be developed to predict their inhibitory potency (e.g., IC₅₀ or Kᵢ values). The model would use calculated molecular descriptors as independent variables. These descriptors can be categorized as:

Electronic: such as partial charges, dipole moment, and the pKa, which is particularly important for sulfonamides as their activity is often dependent on their ionization state. acs.org

Steric: like molecular volume or surface area, which describe the size and shape of the molecule.

Hydrophobic: typically represented by the partition coefficient (logP), which influences how the molecule distributes between aqueous and lipid environments. rsc.org

Topological: indices that describe molecular connectivity.

A hypothetical QSAR equation for a series of benzenesulfonamides might look like: pIC₅₀ = c₀ + c₁(logP) - c₂(pKa) + c₃(Molecular_Surface_Area)

Such models are crucial for rational drug design, allowing medicinal chemists to predict the activity of novel, unsynthesized compounds and to prioritize which derivatives to synthesize for improved potency and pharmacokinetic properties. nih.gov

Advanced Biological and Pharmacological Research Perspectives

Investigations into Molecular Mechanisms of Action and Target Engagement

Detailed molecular-level investigations are crucial for understanding a compound's therapeutic potential. This involves studying its direct interactions with biological targets like enzymes and receptors.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrases, Kinases)

The benzenesulfonamide (B165840) scaffold is well-known for its interaction with zinc metalloenzymes, particularly carbonic anhydrases (CAs). Many derivatives have been synthesized and evaluated as inhibitors of various CA isoforms, some of which are implicated in diseases like glaucoma, epilepsy, and cancer. nih.govunifi.it For instance, studies on the parent compound, 4-fluorobenzenesulfonamide (B1215347), have confirmed its binding to human carbonic anhydrases I and II. nih.gov Research into related fluorinated benzenesulfonamides has shown that they can act as potent inhibitors of tumor-associated isoforms like CA IX and XII. nih.gov However, specific inhibitory constants (Kᵢ) or IC₅₀ values for 4-fluoro-N-propylbenzenesulfonamide against any specific carbonic anhydrase or kinase isoforms are not detailed in the available scientific literature.

Receptor Modulation and Ligand-Binding Assays (e.g., Adenosine (B11128) Receptors, CC Chemokine Receptors)

Adenosine receptors and chemokine receptors are critical G protein-coupled receptors (GPCRs) involved in inflammation, immune responses, and neurotransmission. nih.govnih.gov While various small molecules are designed to modulate these receptors, specific data from ligand-binding assays or functional studies to determine the affinity or modulatory effect of this compound on adenosine or CC chemokine receptor subtypes could not be located in the reviewed sources. A study on a more complex sulfonamide derivative, 4-fluoro-N-(4-sulfamoylbenzyl) benzenesulfonamide, did investigate its effects on adenosine levels in the brain, suggesting a potential, though indirect, link to this signaling pathway for the broader class of compounds. nih.gov

Cellular and Phenotypic Responses

Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines (e.g., NCI-60 Panel)

The National Cancer Institute's (NCI) 60-cell line screen is a standard method for identifying the antiproliferative activity of novel compounds. mdpi.comnih.gov While thousands of compounds have been evaluated, specific public data detailing the screening of this compound against the NCI-60 panel, including GI₅₀ (50% growth inhibition) or LC₅₀ (50% lethal concentration) values, is not available. Research on other structurally distinct fluorinated compounds has demonstrated cytotoxic effects, but these findings cannot be directly attributed to this compound. nih.govnih.gov

Anti-inflammatory Activity and Modulation of Pro-inflammatory Mediators (e.g., PGE2, Nitric Oxide)

Inflammation is a key pathological process, and its modulation is a common therapeutic goal. Key mediators include prostaglandin (B15479496) E2 (PGE₂) and nitric oxide (NO), which are often measured in cell-based assays using stimuli like lipopolysaccharide (LPS). nih.govmdpi.com While related compounds, such as certain pyrimidinamide-based EGFR inhibitors containing a fluoro-benzene moiety, have been shown to inhibit NO production, there is no specific published data on the ability of this compound to suppress PGE₂ or NO production in cellular models of inflammation. nih.gov

Antimicrobial, Antifungal, and Antitubercular Evaluation

The sulfonamide functional group is a classic pharmacophore in antimicrobial agents. nih.gov Similarly, the search for new antitubercular agents is a global health priority, with fluorine substitution sometimes used to enhance potency. nih.gov Studies on other fluorinated compounds have shown promise against various microbes, including Mycobacterium tuberculosis. nih.govnih.gov However, a review of the literature did not yield specific data, such as minimum inhibitory concentration (MIC) values, for this compound against common bacterial, fungal, or tubercular strains.

Anticonvulsant Activity and Neuroprotection

While direct studies on the anticonvulsant activity of this compound are not extensively documented in publicly available literature, the broader class of sulfonamide derivatives has been a significant area of investigation for new antiepileptic drugs (AEDs). Research into novel benzenesulfonamide derivatives has shown that this chemical scaffold can yield compounds with significant anticonvulsant properties, evaluated through standard screening models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, a series of benzenesulfonamide derivatives incorporating α-amides of valproic acid or 2,2-dimethylcyclopropanecarboxylic acid demonstrated potent anticonvulsant effects, with some analogues showing high protective indices, suggesting a favorable separation between efficacy and neurotoxicity. nih.gov The anticonvulsant potential of sulfonamides is often linked to their ability to modulate ion channels or inhibit enzymes like carbonic anhydrase.

Beyond seizure control, the neuroprotective properties of sulfonamide-based compounds are a subject of growing interest. Sulfonamide derivatives have been investigated for their potential to treat neurological disorders due to their antioxidant properties, which are fundamental to neuroprotection. nih.gov Studies on various sulfonamide derivatives have reported potential anti-Alzheimer's and anti-Parkinson's disease activities, often linked to mechanisms such as the inhibition of cholinesterase enzymes, reduction of oxidative stress, and modulation of inflammatory pathways. mdpi.comnih.govresearchgate.net For example, certain bis-sulfonamide derivatives have shown protective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal cell death, a common model for Parkinson's disease research. nih.gov Although specific neuroprotective data for this compound is scarce, its structural components suggest that it could be a candidate for such investigations.

Modulation of Behavioral Sensitization in Neuropsychiatric Models

There is currently no specific research available detailing the effects of this compound on the modulation of behavioral sensitization in neuropsychiatric models. This remains a potential area for future investigation, given the central nervous system activity of other related sulfonamide compounds.

Structure-Activity Relationship (SAR) Elucidation and Lead Optimization

Influence of Fluorine Atom Position and Electronic Effects on Biological Activity

The substitution of a fluorine atom onto the benzenesulfonamide scaffold is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. nih.gov The fluorine atom at the para-position (position 4) of the benzene (B151609) ring in this compound has several significant effects.

Electronic Effects : Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This alters the electron distribution of the entire molecule, potentially influencing its binding affinity to target proteins. nih.gov This change in the aromatic quadrupole moment can affect π-system interactions with biological targets. nih.gov

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of the compound.

Role of N-Propyl Chain and Aromatic Ring Substituents on Target Affinity and Selectivity

The nature of the substituent on the sulfonamide nitrogen is a key determinant of the compound's biological activity.

N-Propyl Chain : The N-propyl group in this compound contributes to the molecule's lipophilicity. The length and branching of the N-alkyl chain are known to influence the anticonvulsant activity of benzenesulfonamide derivatives. nih.gov For example, in one study, increasing the carbon chain length of the alkyl moiety led to a decrease in anticonvulsant activity. nih.gov The conformation of the propyl chain is also important; crystal structure analysis of a related compound, N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, shows a specific gauche-gauche conformation for the N-C-C-C-N fragment. nih.gov

Aromatic Ring Substituents : As discussed, the 4-fluoro substituent is a critical feature. The position and nature of substituents on the phenyl ring dictate the compound's interaction with the active site of target enzymes or receptors. SAR studies on benzenesulfonamide-based inhibitors of carbonic anhydrase, for example, have demonstrated that residues lining the hydrophobic pocket of the active site determine the binding orientation and affinity of the inhibitor. nih.gov

Hydrophobicity, Membrane Permeability, and Bioavailability Considerations

The ability of a drug to cross biological membranes and reach its target is governed by its physicochemical properties, particularly hydrophobicity and membrane permeability.

Membrane Permeability : Enhanced hydrophobicity generally correlates with better passive diffusion across lipid membranes. However, an optimal balance is required, as excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, which may limit bioavailability.

| Plasma Protein Binding | Lipophilic compounds tend to have high plasma protein binding. | High binding reduces the free fraction of the drug available for therapeutic effect. |

In vitro and In vivo Pharmacokinetic Profiling and Disposition Studies

In Vitro Studies : Typical in vitro studies would involve assessing the compound's stability in liver microsomes to predict metabolic clearance, determining its permeability using cell-based assays (e.g., Caco-2), and measuring its binding to plasma proteins from different species.

In Vivo Studies : In vivo pharmacokinetic studies in animal models (e.g., rats or mice) would be conducted to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. nih.govnih.gov For sulfonamides, renal excretion is a common pathway of elimination. wikipedia.org The disposition of the drug would be studied by analyzing its concentration over time in plasma, urine, and various tissues. The metabolism of the compound would be characterized by identifying the major metabolites formed, likely through processes such as oxidation of the propyl chain or conjugation reactions.

Table 2: Predicted Pharmacokinetic Parameters for a Benzenesulfonamide Derivative

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption | Moderate to good oral absorption expected. | Lipophilicity imparted by fluoro and propyl groups aids passive diffusion. |

| Distribution | Likely to distribute into tissues, including potential for CNS penetration. | Based on the lipophilic nature required to cross the blood-brain barrier. |

| Metabolism | Primarily hepatic. Potential sites include the N-propyl chain (oxidation) and the sulfonamide group (conjugation). The fluorinated ring is expected to be stable. | Common metabolic pathways for alkyl-aryl sulfonamides. |

| Excretion | A combination of renal excretion of the parent drug and its metabolites. | Typical elimination route for many sulfonamide-based drugs. |

Metabolic Stability and Degradation Pathways

The metabolic stability and degradation pathways of this compound are critical areas of investigation for determining its pharmacokinetic profile and potential for therapeutic development. Research into related sulfonamide compounds indicates that metabolism is a key factor in both their efficacy and their potential for adverse effects. While specific data on this compound is limited in publicly available literature, general metabolic pathways for arylsulfonamides can be inferred.

Metabolic transformations of sulfonamides typically involve N-dealkylation, hydroxylation of the alkyl side chain, and modification of the aromatic ring. The presence of the fluorine atom at the para-position of the benzene ring in this compound is expected to influence its metabolic fate. Fluorine substitution can block potential sites of aromatic hydroxylation, which may increase the metabolic stability of the compound and prolong its half-life in the body. However, the N-propyl group provides a likely site for metabolic attack, potentially leading to N-dealkylation to form 4-fluorobenzenesulfonamide or oxidation of the propyl chain.

Further studies are required to elucidate the precise metabolic pathways of this compound, including the identification of key metabolizing enzymes, such as cytochrome P450 isoforms, and the characterization of its primary metabolites.

Neurotoxicity and General Toxicity Screening

The assessment of neurotoxicity and general toxicity is a fundamental step in the preclinical evaluation of any new chemical entity. For this compound, while comprehensive toxicity data is not widely published, preliminary studies and structure-activity relationship (SAR) analyses of similar sulfonamides provide some insight.

General toxicity screening would involve evaluating the compound's effects on various cell lines and in animal models to identify potential organ toxicities. Key parameters to be assessed would include effects on cell viability, induction of apoptosis or necrosis, and any observable pathological changes in tissues.

Neurotoxicity screening is particularly relevant given the central nervous system applications of some sulfonamide derivatives. Such screening would involve assessing the compound's effects on neuronal cell cultures and in vivo models to detect any adverse effects on neuronal survival, neurite outgrowth, or synaptic function. Behavioral studies in animal models would also be crucial to identify any potential for motor deficits, cognitive impairment, or other neurological disturbances. The lipophilicity of this compound, which influences its ability to cross the blood-brain barrier, would be a key factor in its neurotoxic potential.

Applications in Specific Therapeutic Areas (Mechanistic Focus)

Oncology Research

Sulfonamides have emerged as a versatile scaffold in oncology research, with several derivatives showing potent anticancer activity through various mechanisms. While specific research on this compound in oncology is not extensively documented, its structural features suggest potential avenues for investigation.

One of the most well-established targets for sulfonamides in cancer is carbonic anhydrase (CA). Many sulfonamides are potent inhibitors of CA isoforms, such as CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The primary sulfonamide group is a key pharmacophore for CA inhibition, and the N-propyl and 4-fluoro-phenyl substituents would modulate the binding affinity and selectivity for different CA isoforms.

Additionally, some sulfonamides have been shown to exert their anticancer effects by targeting other pathways, such as tubulin polymerization, cell cycle progression, and angiogenesis. The potential of this compound to modulate these pathways would depend on its specific interactions with the respective protein targets. Further research is needed to screen this compound against a panel of cancer cell lines and to elucidate its precise mechanism of action.

Anti-infective Research (Antibacterial, Antifungal, Antiviral)

The sulfonamide functional group is historically significant in the field of anti-infective research, with the first synthetic antibacterial agents, the sulfa drugs, being sulfonamides. These drugs act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

The potential of this compound as an anti-infective agent would depend on its ability to inhibit microbial DHPS or other essential microbial targets. The 4-fluorophenyl group could enhance binding to the target enzyme, and the N-propyl substituent would influence the compound's physicochemical properties, such as solubility and membrane permeability, which are crucial for antibacterial activity.

In antifungal research, sulfonamides have been explored as inhibitors of various fungal targets. The efficacy of this compound against fungal pathogens would need to be evaluated through in vitro susceptibility testing against a range of fungal species.

Regarding antiviral activity, some sulfonamides have been reported to inhibit viral enzymes, such as proteases or reverse transcriptases. The potential of this compound as an antiviral agent would require screening against various viruses and elucidation of its mechanism of action.

Central Nervous System Disorders (e.g., Behavioral Sensitization, Epilepsy)

Sulfonamide derivatives have shown promise in the treatment of various central nervous system (CNS) disorders, including epilepsy. Some sulfonamides act as carbonic anhydrase inhibitors in the brain, leading to a reduction in neuronal hyperexcitability. The ability of this compound to cross the blood-brain barrier and inhibit brain-specific CA isoforms would be a key determinant of its potential anticonvulsant activity.

In the context of behavioral sensitization, which is relevant to addiction and psychosis, the modulation of dopaminergic and glutamatergic pathways is a key therapeutic strategy. The potential of this compound to interact with receptors and transporters involved in these pathways would need to be investigated. Its structural similarity to other CNS-active sulfonamides suggests that it could have modulatory effects on neuronal signaling.

Inflammatory and Autoimmune Conditions

The role of sulfonamides in modulating inflammatory and autoimmune responses is an active area of research. Some sulfonamides have been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of immune cells.

The potential of this compound as an anti-inflammatory agent could be mediated through several mechanisms. Inhibition of carbonic anhydrases, particularly CA isoforms involved in inflammation, could be one such mechanism. Additionally, the compound could potentially target other key inflammatory mediators, such as cyclooxygenases or lipoxygenases, although this would require experimental validation.

In the context of autoimmune diseases, the ability of this compound to modulate T-cell activation and differentiation would be of interest. Further research is needed to evaluate the immunomodulatory effects of this compound in relevant in vitro and in vivo models of inflammatory and autoimmune conditions.

Cardiovascular and Renal Physiology

Extensive literature reviews and database searches have revealed a significant gap in the scientific understanding of the specific cardiovascular and renal effects of this compound. Currently, there is no published research detailing the direct impact of this compound on cardiovascular or renal physiology.

While the broader class of sulfonamides, to which this compound belongs, has been studied for its various biological activities, including effects on the cardiovascular and renal systems, these findings cannot be directly extrapolated to this specific chemical entity. The addition of a fluorine atom and an N-propyl group to the benzenesulfonamide core structure can significantly alter its pharmacokinetic and pharmacodynamic properties.